Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester, (2R,3S)-rel-

Description

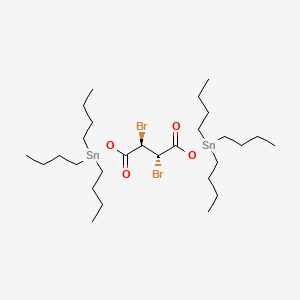

The compound "Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester, (2R,3S)-rel-" is an organometallic derivative of succinic acid featuring bromine substituents at the 2 and 3 positions and tributylstannyl groups at the terminal carboxylates. Its stereochemistry is designated as (2R,3S)-rel-, indicating a relative configuration. Tributylstannyl esters are notable for their role in Stille coupling reactions, a key method in organic synthesis for forming carbon-carbon bonds . The bromine atoms enhance electrophilicity, making the compound reactive toward nucleophilic substitution or elimination.

Properties

CAS No. |

31732-71-5 |

|---|---|

Molecular Formula |

C28H56Br2O4Sn2 |

Molecular Weight |

854.0 g/mol |

IUPAC Name |

bis(tributylstannyl) (2R,3S)-2,3-dibromobutanedioate |

InChI |

InChI=1S/C4H4Br2O4.6C4H9.2Sn/c5-1(3(7)8)2(6)4(9)10;6*1-3-4-2;;/h1-2H,(H,7,8)(H,9,10);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/t1-,2+;;;;;;;; |

InChI Key |

JOMPHQTZQORMCX-JOYJRDNUSA-L |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)[C@@H]([C@@H](C(=O)O[Sn](CCCC)(CCCC)CCCC)Br)Br |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C(C(C(=O)O[Sn](CCCC)(CCCC)CCCC)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester typically involves the reaction of butanedioic acid derivatives with tributyltin reagents. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the ester groups.

Substitution: The bromine atoms can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibromo-butanedioic acid derivatives, while reduction can produce butanedioic acid esters with different substituents.

Scientific Research Applications

Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.

Biology: The compound can be used in studies involving the interaction of organotin compounds with biological systems.

Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester exerts its effects involves the interaction of the tributylstannyl groups with molecular targets. These interactions can lead to the formation of stable complexes, which can influence various biochemical pathways. The bromine atoms may also play a role in the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds is presented below, highlighting differences in functional groups, stereochemistry, and applications.

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects :

- Bromine vs. Chlorine: Brominated analogs (e.g., CAS 1186-98-7) exhibit higher reactivity in nucleophilic substitutions due to bromine's polarizability compared to chlorine .

- Hydroxyl vs. Halogen: Dihydroxy derivatives (e.g., CAS 5057-96-5) are prone to oxidation, whereas halogenated variants (e.g., dibromo/dichloro) are more stable but less nucleophilic .

Ester Group Impact: Tributylstannyl Esters: Unique to the target compound, these groups enable participation in Stille couplings, a critical reaction in pharmaceutical synthesis . Methyl/ethyl Esters: Smaller esters (e.g., methyl in CAS 1186-98-7) enhance volatility and solubility in organic solvents, favoring use as intermediates in organic synthesis .

Stereochemical Considerations :

- The (2R,3S)-rel- configuration in the target compound may influence chiral induction in catalytic processes, similar to how (2R,3R)-rel- analogs (CAS 1186-98-7) are used in asymmetric synthesis .

Toxicity and Environmental Impact: Organotin compounds (e.g., tributylstannyl esters) are associated with high toxicity and environmental persistence, restricting their use under regulatory guidelines like REACH . In contrast, methyl/ethyl esters (e.g., CAS 33367-55-4) pose lower ecological risks .

Q & A

Q. Data Contradiction Example :

- Reported Yield Variance : Some studies report <50% coupling yields due to competing hydrolysis. Mitigate by using anhydrous solvents (e.g., distilled THF) and molecular sieves .

Basic Question: What precautions are necessary for handling and storing this compound?

Methodological Answer:

- Storage : Keep under argon at –20°C in amber vials to prevent oxidation/hydrolysis of Sn-C bonds .

- Safety : Tributylstannyl compounds are neurotoxic. Use gloveboxes for weighing and neutralize waste with KMnO₄/H₂SO₄ solutions .

Advanced Question: How can computational modeling predict the compound’s behavior in catalytic systems?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to model Sn-C bond dissociation energies. Compare with experimental thermal gravimetric analysis (TGA) data to predict stability .

- MD Simulations : Simulate solvent interactions (e.g., in DMSO) to optimize reaction conditions. For example, high polarity solvents may stabilize transition states in Stille couplings .

Basic Question: What are the typical applications of this compound in academic research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.